Cas no 86688-08-6 (1,1'-Binaphthalene, 2,2'-dibromo-, (1R)-)
1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)-
- R-(+)-2,2-DIBROMO-1,1'-BINAPHTHYL
- 2,2'-Bipyridine-6-carboxylic acid
- 2,2'-bipyridine-6-monocarboxylic acid
- 2,2'-dibromo-1,1'-binaphthyl
- 6-carboxy-2,2'-bipyridine
- (R)-(+)-2,2'-Dibromo-1,1'-binaphthyl
- (R)-2,2'-Dibromo-1,1'-binaphthalene
- (1R)-2,2′-Dibromo-1,1′-binaphthalene (ACI)
- 1,1′-Binaphthalene, 2,2′-dibromo-, (R)- (ZCI)
- (R)-(+)-2,2′-Dibromo-1,1′-binaphthyl
- (R)-2,2′-Dibromo-1,1′-binaphthalene
- MFCD00188005
- 2,2'-Dibromo-1,1'-binaphthalene
- AS-10663
- (1S)-2,2'-Dibromo-1,1'-binaphthalene
- SCHEMBL1239327
- 2,2-dibromo-1,1-binaphthyl
- (R)?-2,?2'-Dibromo-1,?1'-binaphthalene
- racemic-2,2'-Dibromo-1,1'-binaphthyl
- 2,2(2)-Dibromo-1,1(2)-binaphthyl
- 2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene
- AKOS022175619
- CS-0085186
- 2,2 inverted exclamation mark -Dibromo-1,1 inverted exclamation mark -binaphthyl
- 2,2'-Dibromo-1,1'-binaphthyl, 96%
- (+/-)-2,2-Dibromo-1,1-Binaphthyl
- 1,1'-Binaphthalene, 2,2'-dibromo-
- DTXSID60347302
- C76392
- (S)-2,2'-Dibromo-1,1'-binaphthalene
- 150024-49-0
- Racemic-2,2'-dibromo-1.1'-binaphthyl
- CS-0085184
- 2,2'-Dibromo[1,1']binaphthyl
- E76042
- D4221
- SY010036
- SY073121
- (S)-2,2 inverted exclamation mark -Dibromo-1,1 inverted exclamation mark -binaphthalene
- ()-2,2-Dibromo-1,1-binaphthyl
- 2,2'-dibromo-[1,1']binaphthyl
- DB-009482
- (1R)-2,2'-Dibromo-1,1'-binaphthalene
- 86688-08-6
- 74866-28-7
- ZCA86628
- S-(-)-2,2-DIBROMO-1,1/'-BINAPHTHYL
- 1,1'-Binaphthalene, 2,2'-dibromo-, (1S)-
- Racemic-2,2-dibromo-1,1-binaphthyl
-
- MDL: MFCD00188005
- Inchi: 1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
- InChI Key: IJUDEFZBMMRSNM-UHFFFAOYSA-N
- SMILES: BrC1C(C2C3C(=CC=CC=3)C=CC=2Br)=C2C(C=CC=C2)=CC=1
Computed Properties
- Exact Mass: 410.93800
- Monoisotopic Mass: 409.93058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.614±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (7.8E-6 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 6.86650
1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0078-100mg |
(R)-2,2'-Dibromo-1,1'-binaphthalene |
86688-08-6 | 98%,99%e.e. | 100mg |
¥1417.5 | 2024-07-19 | |
| abcr | AB425920-50 mg |
(1R)-2,2'-Dibromo-1,1'-binaphthalene, min. 98%; . |
86688-08-6 | 50mg |
€129.00 | 2023-07-18 | ||
| abcr | AB425920-100 mg |
(1R)-2,2'-Dibromo-1,1'-binaphthalene, min. 98%; . |
86688-08-6 | 100 mg |
€205.00 | 2023-07-18 | ||
| BAI LING WEI Technology Co., Ltd. | 06-0483-50mg |
(1R)-2,2'-Dibromo-1,1'-binaphthalene, min. 98% |
86688-08-6 | 98% | 50mg |
¥ 1575 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | 06-0483-100mg |
(1R)-2,2'-Dibromo-1,1'-binaphthalene, min. 98% |
86688-08-6 | 98% | 100mg |
¥ 2535 | 2022-04-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 06-0483-50mg |
(1R)-2,2'-Dibromo-1,1'-binaphthalene,min.98% |
86688-08-6 | min.98% | 50mg |
1809CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 06-0483-100mg |
(1R)-2,2'-Dibromo-1,1'-binaphthalene,min.98% |
86688-08-6 | min.98% | 100mg |
2892CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R88660-100mg |
1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- |
86688-08-6 | 98%,99%e.e. | 100mg |
¥1418.0 | 2024-07-19 | |
| Cooke Chemical | A1573850-25mg |
(1R)-2,2''-Dibromo-1,1''-binaphthalene |
86688-08-6 | ≥98% | 25mg |
RMB 479.20 | 2025-02-20 | |
| Cooke Chemical | A1573850-50mg |
(1R)-2,2''-Dibromo-1,1''-binaphthalene |
86688-08-6 | ≥98% | 50mg |
RMB 800.00 | 2025-02-20 |
1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Production Method
Production Method 1
1.2 Solvents: Pyridine ; < -5 °C; 1 h, < -5 °C
1.3 Reagents: Urea Solvents: Water ; < -5 °C; 30 min, < -5 °C
1.4 Reagents: Potassium bromide , Mercury dibromide Solvents: Water ; cooled; 2 h, 0.1 torr, 95 °C
Production Method 2
1.2 Reagents: Zinc bromide , Potassium bromide Solvents: Water ; cooled; 30 min
1.3 Solvents: Hexane ; 12 h, reflux
Production Method 3
1.2 Reagents: Zinc bromide , Potassium bromide
1.3 Reagents: Potassium bromide Solvents: Cyclohexane
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Potassium bromide , Mercury dibromide
2.1 Reagents: Potassium iodide
1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Raw materials
1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Preparation Products
1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Suppliers
1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)-
Comprehensive Overview of 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- (CAS No. 86688-08-6)
The compound 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- (CAS No. 86688-08-6) is a chiral derivative of binaphthalene, widely recognized for its unique structural and optical properties. This brominated binaphthalene derivative has garnered significant attention in the fields of asymmetric synthesis, catalysis, and material science. Its R-configuration makes it particularly valuable for applications requiring enantioselectivity, such as the development of chiral ligands and pharmaceutical intermediates.
In recent years, the demand for chiral compounds like 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- has surged due to their critical role in drug discovery and green chemistry. Researchers are increasingly focusing on sustainable synthesis methods, and this compound's versatility aligns with the growing trend of eco-friendly chemical processes. Its ability to act as a building block for complex molecules has made it a subject of interest in academic research and industrial applications.
The optical purity and stereochemical stability of 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- are key factors driving its adoption in high-performance materials. For instance, it is used in the design of organic light-emitting diodes (OLEDs) and liquid crystals, where precise molecular control is essential. Additionally, its fluorescence properties have been explored for sensing applications, further expanding its utility in cutting-edge technologies.
From a synthetic perspective, the introduction of bromine atoms at the 2,2'-positions of the binaphthalene core enhances its reactivity, enabling further functionalization. This feature is particularly advantageous for constructing complex molecular architectures used in catalysis and supramolecular chemistry. The compound's rigid backbone also contributes to its stability under various reaction conditions, making it a reliable choice for multistep syntheses.
Given the rising interest in chiral separation techniques, 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- has become a reference standard for calibrating high-performance liquid chromatography (HPLC) systems. Its well-defined enantiomeric excess ensures accurate results, addressing the need for precision in analytical chemistry. This application underscores its importance in quality control and method validation across laboratories worldwide.
In conclusion, 1,1'-Binaphthalene, 2,2'-dibromo-, (1R)- (CAS No. 86688-08-6) stands out as a multifaceted compound with broad applicability in scientific research and industrial innovation. Its combination of chirality, reactivity, and stability positions it as a cornerstone in the advancement of modern chemistry. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping future technologies.
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